BenchChemオンラインストアへようこそ!

trans-4-Aminocyclohexanecarboxylic acid

Peptidomimetics CTL epitope engineering Metabolic stability

This trans-ACHA building block provides a rigid, extended diequatorial geometry (N–C distance ~0.65 nm) unattainable with cis-isomer substitutes. It is critical for proteolytically stable peptidomimetics, glimepiride and DPP-IV inhibitor synthesis, and as a stereochemical negative control in GABA transporter studies. Verify ≥98% trans configuration for consistent SAR outcomes. Not suitable for vasopressin/oxytocin receptor projects, based on negative screening data.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 3685-25-4
Cat. No. B153617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Aminocyclohexanecarboxylic acid
CAS3685-25-4
Synonyms4-aminocyclohexanecarboxylic acid
4-aminocyclohexanecarboxylic acid, (cis)-isomer
4-aminocyclohexanecarboxylic acid, (trans)-isomer
4-aminocyclohexanecarboxylic acid, (trans-(+-))-isome
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
InChIKeyDRNGLYHKYPNTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Aminocyclohexanecarboxylic Acid (CAS 3685-25-4) Technical Procurement Overview: Conformationally Constrained Amino Acid Building Block


trans-4-Aminocyclohexanecarboxylic acid (CAS 3685-25-4; synonyms: trans-ACHA, trans-ACCA, Ach), molecular formula C7H13NO2 and molecular weight 143.18, is a non-proteinogenic, cycloaliphatic δ-amino acid derivative characterized by a 1,4-disubstituted cyclohexane ring bearing an amino group and a carboxylic acid group in a stable trans (diequatorial) configuration [1][2]. This trans stereochemistry imposes a rigid, extended molecular geometry (N–C carboxyl atomic distance of ~0.65 nm) that is fundamentally distinct from the bent conformation of its cis isomer, making it a valuable sterically constrained building block for peptidomimetic design and pharmaceutical intermediate synthesis [3].

Why cis-4-Aminocyclohexanecarboxylic Acid or Simple Achiral Analogs Cannot Substitute for the trans Isomer


Substituting the trans isomer (CAS 3685-25-4) with the cis isomer or achiral flexible analogs fails because stereochemistry dictates both biological activity profile and conformational integrity in downstream peptidomimetic design. The trans configuration locks the molecule into a rigid, extended diequatorial geometry (N–C distance ~0.65 nm) [1], whereas the cis isomer adopts a bent conformation with an axial carboxyl group and a shorter N–C distance (~0.55 nm) [1]. This stereochemical divergence translates into non-overlapping biological activities: in GABA uptake assays, the cis isomer acts as a competitive inhibitor, while the trans isomer shows no activity [2]; conversely, in CTL epitope engineering, trans-ACCA derivatives retain MHC binding and T-cell stimulatory capacity while enhancing proteolytic resistance, whereas cis-incorporation yields different conformational and activity profiles [3]. For researchers procuring this compound, substituting cis for trans fundamentally alters the intended pharmacophore geometry and experimental outcome.

trans-4-Aminocyclohexanecarboxylic Acid Procurement Guide: Head-to-Head Comparative Evidence Across Three Critical Differentiation Dimensions


Metabolic Stability: trans-ACCA Enhances Proteolytic Resistance vs. Natural Peptide Backbone

Incorporation of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) residues into an Epstein-Barr virus (EBV) LMP2-derived CTL epitope (CLG peptide: H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH) produced pseudopeptides with demonstrably higher enzymatic resistance compared to the original unmodified CLG peptide [1]. This enhancement was observed across all newly synthesized ACCA-containing pseudopeptides, and specifically, some trans-ACCA derivatives retained the capacity to associate with HLA-A2 molecules and efficiently stimulate CTL responses directed against the native CLG epitope [1].

Peptidomimetics CTL epitope engineering Metabolic stability

GABA Uptake Inhibition: cis Isomer Active, trans Isomer Inactive — Stereochemistry Dictates Target Engagement

In a comparative study of conformationally restricted GABA analogues in rat brain slices, dl-cis-aminocyclohexanecarboxylic acid was found to be a competitive inhibitor of GABA uptake, while trans-4-aminocyclohexanecarboxylic acid exhibited no activity in this assay [1]. This stereospecific activity profile confirms that the GABA uptake carrier recognizes only the bent conformation accessible to the cis isomer, not the extended trans geometry.

GABA transporter CNS pharmacology Conformational restriction

Vasopressin Receptor Pharmacology: trans-Ach Fails to Produce Active Peptides Where Other Constrained Residues Succeed

In a systematic study replacing positions 2 and 3 of arginine vasopressin (AVP) and its analogues with sterically constrained nonproteinogenic amino acids, peptides incorporating trans-4-aminocyclohexanecarboxylic acid (Ach) were uniformly inactive in pressor, antidiuretic, and uterotonic in vitro bioassays in the rat [1]. Notably, all thirteen newly synthesized analogues containing these constrained residues, including the trans-Ach derivatives, lacked activity, whereas other constrained replacements (e.g., 4-aminobenzoic acid) in related antagonist series have yielded active compounds [1].

Arginine vasopressin Peptide GPCR Conformational constraint

Isomeric Purity and Process Selectivity: trans Isomer Synthesis Achieves >98% Stereochemical Purity via Optimized Industrial Routes

An industrially feasible process for the preparation of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives achieves an overall yield of 68-72% with enhanced isomeric purity [1][2]. This process addresses the challenge that simple catalytic reduction of 4-aminobenzoic acid yields a mixture of cis and trans isomers, from which the trans form must be isolated. The optimized industrial route provides reliable access to high-purity trans isomer suitable for pharmaceutical intermediate applications including glimepiride and L-370518 (DPP-IV inhibitor) synthesis [1]. Commercial suppliers offer trans-4-aminocyclohexanecarboxylic acid at standard purities of >98.0% (GC)(T) .

Process chemistry Stereoselective synthesis Isomeric purity

trans-4-Aminocyclohexanecarboxylic Acid (CAS 3685-25-4): Validated Research and Pharmaceutical Intermediate Applications


Peptidomimetic Design for Proteolytically Stable Therapeutic Candidates

Based on evidence that trans-ACCA incorporation into CLG peptide enhances enzymatic resistance while preserving HLA-A2 binding and CTL stimulation capacity [1], this compound is optimally deployed as a conformationally constrained amino acid surrogate in peptide-based therapeutics and vaccine candidates. The rigid, extended geometry of the trans isomer (N–C distance ~0.65 nm) provides a defined backbone constraint that stabilizes bioactive conformations against proteolytic degradation while maintaining target receptor engagement. Researchers should verify stereochemical purity (>98% trans isomer) to ensure consistent conformational outcomes in structure-activity relationship studies.

Negative Control or Orthogonal Scaffold in GABA Transporter Pharmacology

Given the documented stereospecific GABA uptake inhibition profile — where cis-aminocyclohexanecarboxylic acid is a competitive inhibitor but the trans isomer is inactive [2] — trans-4-aminocyclohexanecarboxylic acid serves as an ideal stereochemical negative control in GABA transporter studies. Researchers investigating the conformational requirements of GABA uptake carriers can use the trans isomer to distinguish stereospecific binding from non-specific effects, with the cis isomer providing the active comparator.

Pharmaceutical Intermediate for DPP-IV Inhibitors and Antidiabetic Agents

trans-4-Aminocyclohexanecarboxylic acid derivatives serve as essential building blocks in the synthesis of pharmacologically active compounds including glimepiride (an antidiabetic sulfonylurea) and L-370518 (a DPP-IV inhibitor for type 2 diabetes) [3][4]. The established industrial synthesis routes yielding isomerically pure trans product (68-72% overall yield) [3] ensure reliable access for process chemistry and medicinal chemistry campaigns targeting these and related therapeutic programs.

Exclusion from Vasopressin Receptor-Targeted Drug Discovery

Based on negative screening data showing that trans-Ach incorporation into AVP and its analogues abolishes all pressor, antidiuretic, and uterotonic activities in rat bioassays [5], this compound should not be procured for projects targeting vasopressin V1a, V2, or oxytocin receptors. This exclusion guidance prevents wasted resources on synthetic efforts destined for inactivity, redirecting procurement toward more promising constrained scaffolds for this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Aminocyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.